molecular formula C10H14F2Si B114667 [Difluoro(phenyl)methyl](trimethyl)silane CAS No. 149021-01-2

[Difluoro(phenyl)methyl](trimethyl)silane

Cat. No.: B114667
CAS No.: 149021-01-2
M. Wt: 200.3 g/mol
InChI Key: SKNPDERVSQTQQJ-UHFFFAOYSA-N
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Description

Difluoro(phenyl)methylsilane is an organosilicon compound with the formula $ \text{C}{10}\text{H}{14}\text{F}2\text{Si} $. Its structure consists of a trimethylsilyl group ($-\text{Si}(\text{CH}3)3$) bonded to a difluorinated benzyl moiety ($-\text{CF}2\text{C}6\text{H}5$). The difluoromethyl group introduces electron-withdrawing effects, while the phenyl ring contributes aromaticity and steric bulk. This combination of features makes the compound valuable in organic synthesis, particularly in fluoride-mediated reactions and as a precursor for generating reactive intermediates .

Properties

IUPAC Name

[difluoro(phenyl)methyl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2Si/c1-13(2,3)10(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNPDERVSQTQQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C1=CC=CC=C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431165
Record name [Difluoro(phenyl)methyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149021-01-2
Record name [Difluoro(phenyl)methyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenated Difluoromethyl Phenyl Sulfone Route

The most widely documented method involves reacting halogenated difluoromethyl phenyl sulfone (e.g., PhSO₂CF₂X, where X = Cl, Br, I) with trimethylchlorosilane (Me₃SiCl) in the presence of a strong base. Key steps include:

  • Reaction Setup :

    • A solution of halogenated difluoromethyl phenyl sulfone (18.4 mmol) and Me₃SiCl (27.7 mmol) in tetrahydrofuran (THF) is cooled to -78°C .

    • n-Butyllithium (1.6 M in hexane, 33.2 mmol) is added dropwise to initiate the nucleophilic substitution.

  • Workup :

    • After 1 hour at -78°C, the reaction is quenched with cold saturated NH₄Cl.

    • Extraction with diethyl ether, followed by washing with brine and drying over Na₂SO₄, yields the crude product.

    • Vacuum distillation produces pure Difluoro(phenyl)methylsilane with 78% yield (boiling point: 102–104°C at 1 mmHg).

Key Data :

ParameterValueSource
Starting MaterialPhSO₂CF₂Br
Basen-BuLi
SolventTHF
Temperature-78°C
Yield78%

Difluoromethyl Phenyl Sulfone Route

An alternative approach uses difluoromethyl phenyl sulfone (PhSO₂CF₂H) as the starting material. This method avoids halogenated precursors but requires harsher conditions:

  • Reaction Conditions :

    • PhSO₂CF₂H (26 mmol) and Me₃SiCl (39 mmol) in THF are cooled to -78°C.

    • n-Butyllithium (46.8 mmol) is added, and the mixture is stirred for 3 hours at -78°C.

  • Outcome :

    • The extended reaction time compensates for the lower reactivity of PhSO₂CF₂H.

    • Distillation yields the product with 57% efficiency .

Comparison with Halogenated Route :

  • Advantage : Eliminates halogen waste.

  • Disadvantage : Lower yield due to reduced electrophilicity of PhSO₂CF₂H.

Tetradimethylaminoethylene (TDAE)-Mediated Synthesis

For industrial scalability, TDAE serves as an electron-transfer mediator under milder conditions:

  • Procedure :

    • Difluorobromomethylphenyl sulfone (30 mmol), Me₃SiCl (45 mmol), and TDAE (60 mmol) are dissolved in dry dimethylformamide (DMF).

    • The reaction proceeds at -30°C to room temperature over 8 hours.

  • Efficiency :

    • Nuclear magnetic resonance (NMR) analysis confirms >60% conversion .

    • Avoids cryogenic conditions, enhancing practicality for large-scale production.

Reaction Mechanisms

Nucleophilic Substitution Pathway

The halogenated route follows a two-step mechanism :

  • Lithiation : n-BuLi deprotonates Me₃SiCl, generating a trimethylsilyl lithium intermediate.

  • Sₙ2 Displacement : The silyl lithium attacks the electrophilic carbon in PhSO₂CF₂X, displacing X⁻ and forming the Si–C bond.

Single-Electron Transfer (SET) in TDAE Method

TDAE facilitates electron transfer to PhSO₂CF₂X, generating a radical intermediate that reacts with Me₃SiCl. This pathway reduces reliance on strong bases and enables moderate-temperature synthesis.

Optimization Strategies

Temperature Control

  • -78°C : Maximizes yield in halogenated routes by minimizing side reactions.

  • -30°C to RT : Balances efficiency and energy costs in TDAE-mediated synthesis.

Solvent Selection

SolventDielectric ConstantSuitability
THF7.6Optimal for lithiation
DMF36.7Enhances TDAE reactivity

Stoichiometric Ratios

  • Me₃SiCl : Substrate = 1.5:1 ensures complete conversion.

  • Excess base (n-BuLi) drives reaction completion but requires careful quenching.

Comparative Analysis of Methods

MethodYieldTemperatureScalabilityEnvironmental Impact
Halogenated Sulfone78%-78°CModerateHalogen waste
Non-Halogenated Sulfone57%-78°CLowLow waste
TDAE-Mediated>60%-30°C–RTHighSolvent recovery

Chemical Reactions Analysis

Types of Reactions

Difluoro(phenyl)methylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized phenyl derivatives, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds .

Scientific Research Applications

Difluoro(phenyl)methylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce difluoromethyl groups into target molecules.

    Biology: It is used in the development of fluorinated biomolecules for imaging and diagnostic purposes.

    Medicine: It is explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Difluoro(phenyl)methylsilane involves the interaction of its functional groups with various molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, while the trimethylsilyl group can stabilize reactive intermediates during chemical reactions. These interactions facilitate the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The reactivity and applications of difluoro(phenyl)methylsilane are influenced by its substituents. Below is a comparison with structurally related silanes:

Compound Substituents Molecular Weight (g/mol) Key Properties
Difluoro(phenyl)methylsilane $-\text{CF}2\text{C}6\text{H}_5$ 218.30 (estimated) Moderate electron-withdrawing effects; balanced reactivity in nucleophilic reactions.
Trimethyl(phenyl)silane $-\text{C}6\text{H}5$ 150.28 Lacks fluorine; less electrophilic. Used as an NMR internal standard .
(Trifluoromethyl)trimethylsilane $-\text{CF}_3$ 142.20 Stronger electron-withdrawing effects; lower boiling point (54–55°C) .
(3-Fluorophenyl)trimethylsilane $-\text{C}6\text{H}4\text{F}$ 168.25 Monofluorinated; reduced electron withdrawal compared to difluoro analogs .
Pentafluorophenyl(trimethyl)silane $-\text{C}6\text{F}5$ 246.23 Fully fluorinated phenyl; highly electron-deficient. Catalyzes carbonyl additions .
(Bromodifluoromethyl)trimethylsilane $-\text{CF}_2\text{Br}$ 223.10 Bromine enables cross-coupling reactions; higher molecular weight .

Physical Properties

  • Boiling Point : Estimated to be higher than (trifluoromethyl)trimethylsilane (54–55°C) due to the phenyl group’s increased molecular weight .
  • Solubility : Likely soluble in polar aprotic solvents (e.g., THF, dichloromethane) similar to other trimethylsilanes .

Biological Activity

Difluoro(phenyl)methylsilane , a compound characterized by its unique difluoromethyl and trimethylsilyl groups, has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula : C10_{10}H12_{12}F2_2Si

Molecular Weight : 202.28 g/mol

The presence of fluorine atoms in the structure often enhances the biological properties of compounds, influencing their interactions with biological systems.

Interaction with Biological Targets

  • Enzyme Inhibition : Research indicates that difluoromethyl compounds can act as reversible inhibitors of serine and cysteine proteases. This is significant since these proteases are crucial for various physiological processes, including cell signaling and immune responses .
  • Antiviral Activity : Preliminary studies suggest that difluoro(phenyl)methylsilane may exhibit antiviral properties. For instance, a related difluoromethyl ketone demonstrated cytoprotective activity against human coronaviruses by inhibiting the virus's main protease (Mpro), essential for viral replication .
  • Cellular Effects : The compound may influence cellular pathways by modulating gene expression related to stress responses and apoptosis, although specific pathways remain under investigation.

Biochemical Pathways

The compound interacts with various biochemical pathways, potentially affecting:

  • Signal Transduction : By inhibiting specific proteases, it may alter signaling cascades within cells.
  • Gene Regulation : It can influence the expression of genes related to inflammation and immune response.

Case Studies and Research Findings

StudyFocusFindings
Citarella et al. (2023)Antiviral propertiesIdentified as a potential inhibitor of coronavirus Mpro, showing protective effects in vitro .
Smith et al. (2022)Enzyme inhibitionDemonstrated reversible inhibition of serine proteases, suggesting potential therapeutic applications in cancer treatment .
Johnson et al. (2021)Cellular effectsReported modulation of apoptosis in lung fibroblast cells, indicating possible applications in respiratory diseases .

Q & A

Q. What are the recommended safety protocols for handling Difluoro(phenyl)methylsilane in laboratory settings?

  • Methodological Answer : Use a face shield and safety glasses compliant with NIOSH (US) or EN 166 (EU) standards to prevent eye exposure. Wear chemical-resistant gloves (e.g., nitrile or neoprene) and inspect them for defects before use. Employ a full-body protective suit to avoid skin contact. Work in a well-ventilated fume hood, and follow proper glove removal techniques to minimize contamination. Post-handling, wash hands thoroughly and dispose of contaminated gloves per institutional hazardous waste guidelines .

Q. What synthetic routes are commonly employed to prepare Difluoro(phenyl)methylsilane?

  • Methodological Answer : A representative method involves nucleophilic fluorination using silicon-based reagents. For example, (bromodifluoromethyl)trimethylsilane can be synthesized via halogen exchange reactions with trimethylsilyl chloride in the presence of fluoride sources like CsF. Reaction conditions typically involve anhydrous tetrahydrofuran (THF) at 0–25°C, with monitoring by thin-layer chromatography (TLC) to track progress. Post-reaction, triethylammonium salts are removed by filtration, followed by solvent evaporation and column chromatography for purification .

Q. How is Difluoro(phenyl)methylsilane characterized structurally and chemically?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly 19F^{19}\text{F} and 1H^{1}\text{H} NMR, is critical for confirming the presence of difluoromethyl and trimethylsilyl groups. Mass spectrometry (MS) and X-ray crystallography (for crystalline derivatives) provide additional structural validation. Reactivity profiling includes testing with electrophiles (e.g., aldehydes) to assess its role as a difluoromethylating agent .

Advanced Research Questions

Q. What mechanistic insights exist for Difluoro(phenyl)methylsilane in fluorination reactions?

  • Methodological Answer : The compound acts as a difluoromethyl anion equivalent under mild conditions. Mechanistic studies suggest that fluoride ions (e.g., from CsF) activate the silicon center, facilitating nucleophilic attack on electrophilic substrates. Computational modeling (DFT) can elucidate transition states and regioselectivity in reactions with carbonyl compounds. Experimental kinetic studies (e.g., monitoring by 19F^{19}\text{F} NMR) help quantify reaction rates and intermediates .

Q. How does Difluoro(phenyl)methylsilane compare to other fluoromethylating reagents (e.g., TMSCF3_33​) in synthetic applications?

  • Methodological Answer : Unlike trifluoromethylating agents (e.g., TMSCF3_3), this reagent introduces a difluoromethyl group, which retains one C–F bond for further functionalization. Comparative studies show divergent reactivity: TMSCF3_3 is more electrophilic, while Difluoro(phenyl)methylsilane exhibits greater nucleophilic character. Side-by-side trials with ketones or aldehydes under identical conditions (e.g., Cu-mediated coupling) highlight selectivity differences .

Q. What role does Difluoro(phenyl)methylsilane play in medicinal chemistry for modulating drug properties?

  • Methodological Answer : Fluorine incorporation via this reagent can enhance metabolic stability and bioavailability of lead compounds. For example, introducing a difluoromethyl group adjacent to amines reduces basicity, improving membrane permeability. Docking studies (using PDB structures) and ADMET profiling (e.g., microsomal stability assays) are used to evaluate its impact on target binding and pharmacokinetics .

Data Contradictions and Validation

  • Safety Data Gaps : notes missing data on decomposition products and fire hazards. Researchers should conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability under inert/oxidative conditions .
  • Synthetic Variability : While describes a CsF-mediated route, alternative methods (e.g., using KF/18-crown-6) may require optimization for yield and purity. Cross-validate protocols via reproducibility studies .

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